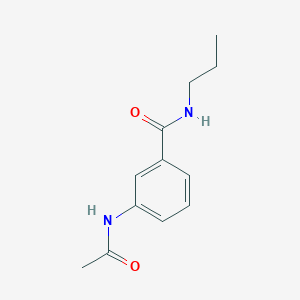![molecular formula C15H20N2O4 B354708 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 908492-44-4](/img/structure/B354708.png)
4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid” is a chemical compound with the CAS Number: 908492-44-4. Its molecular weight is 292.33 . The IUPAC name for this compound is 4-{4-[(butylamino)carbonyl]anilino}-4-oxobutanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.33 . More detailed physical and chemical properties (like melting point, boiling point, solubility, etc.) are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds : Maftei et al. (2013) explored the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including derivatives of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid. They tested these compounds for antitumor activity against a panel of 11 cell lines in vitro (Maftei et al., 2013).
Molecular Docking and Vibrational Studies : Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid. Their research provided insights into the reactivity, non-linear optical properties, and potential biological activities of these compounds (Vanasundari et al., 2018).
Synthesis and Antimicrobial Activities : Sana et al. (2011) researched the synthesis and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid, demonstrating the potential of such compounds in combating microbial infections (Sana et al., 2011).
Study of Psychotropic Activity : Pulina et al. (2022) synthesized and studied the psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. Their findings could aid in the targeted synthesis of new pharmaceutical substances (Pulina et al., 2022).
Exploration for Medicinal Applications : Sirajuddin et al. (2019) synthesized organotin (IV) derivatives of a carboxylate ligand related to 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid. They examined these compounds for their antimicrobial properties and interactions with DNA, indicating potential medicinal applications (Sirajuddin et al., 2019).
Cytotoxic Evaluation of Derivatives : Zhao et al. (2005) synthesized and evaluated the cytotoxicity of certain 4-anilino-2-phenylquinoline derivatives, contributing to the understanding of how different structures impact biological activity (Zhao et al., 2005).
Microwave-assisted Synthesis : Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, offering efficient routes for the production of these biologically active species (Uguen et al., 2021).
Novel Urease Inhibitors : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, exhibiting significant urease inhibitory potential (Nazir et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[4-(butylcarbamoyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSWZLJJGBTXAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)propanamide](/img/structure/B354653.png)
![4-{3-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354688.png)
![4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid](/img/structure/B354690.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B354691.png)
![4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid](/img/structure/B354693.png)
![4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354698.png)
![4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B354701.png)
![4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid](/img/structure/B354702.png)
![4-{3-[(Isopropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354709.png)
![4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid](/img/structure/B354758.png)
![N-[3-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B354796.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)
![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)
